2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
Description
2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic spiro[3.3]heptane core substituted with a tert-butylsulfanyl group at the 2-position and a carboxylic acid moiety. The spiro[3.3]heptane scaffold is prized in organic synthesis and medicinal chemistry for its rigidity, conformational constraints, and ability to modulate pharmacokinetic properties such as solubility and metabolic stability . This compound is structurally analogous to other spiro[3.3]heptane-2-carboxylic acid derivatives, which vary in substituents and functional groups, leading to divergent chemical and biological behaviors.
Properties
Molecular Formula |
C12H20O2S |
|---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
2-tert-butylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-10(2,3)15-12(9(13)14)7-11(8-12)5-4-6-11/h4-8H2,1-3H3,(H,13,14) |
InChI Key |
UYCZYFIGDBHEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1(CC2(C1)CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylsulfanyl)spiro[3One common method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This method allows for the formation of the spirocyclic structure, which is then functionalized to introduce the tert-butylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, while the tert-butylsulfanyl group could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects: The tert-butylsulfanyl group provides significant steric hindrance, which may reduce enzymatic degradation but limit solubility compared to polar derivatives like the hydroxyl or aminomethyl analogs . Trifluoromethyl and ethoxycarbonyl groups enhance lipophilicity and stability, making them suitable for CNS-targeted drugs .
Acidity and Reactivity :
- The parent spiro[3.3]heptane-2-carboxylic acid has a pKa ~4.5 (estimated), while substituents like the electron-withdrawing trifluoromethyl group may lower the pKa, increasing acidity .
- The sulfanyl group in the target compound could participate in thiol-disulfide exchange reactions or act as a nucleophile in synthetic modifications.
Biological Activity: Substituted spirocycles like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid () demonstrate that substituents critically influence bioactivity (e.g., insulin secretion modulation). The tert-butylsulfanyl group may similarly affect target engagement or metabolic pathways .
Synthetic Accessibility: Derivatives like the Boc-protected amino and ethoxycarbonyl variants are synthesized via esterification or amidation of the parent acid . The tert-butylsulfanyl analog likely requires thiol-ene chemistry or nucleophilic substitution for introduction of the sulfanyl group .
Biological Activity
2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a heptane framework and a carboxylic acid functional group. The molecular formula is C12H20O2S, and it has a molecular weight of 228.35 g/mol. This compound's distinctive three-dimensional conformation makes it an intriguing subject for biological studies and potential therapeutic applications.
The biological activity of 2-(tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is largely attributed to its ability to interact with various biological targets, potentially influencing signaling pathways and metabolic processes. Its structure allows it to mimic certain bioactive compounds, particularly due to the presence of the spirocyclic system, which can act as a bioisostere for more common functional groups like phenyl rings.
Case Studies and Research Findings
- Inhibition of Signaling Pathways : Research has indicated that compounds with similar spirocyclic structures can inhibit key signaling pathways in cancer cells. For instance, studies on analogs of 2-(tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid have shown significant inhibition of the Hedgehog signaling pathway, which is crucial in various cancers .
- Metabolic Stability : The incorporation of spiro[3.3]heptane into drug structures has been shown to affect metabolic stability significantly. For example, a compound with this structure exhibited reduced clearance rates in human liver microsomes compared to its non-spiro analogs, suggesting that 2-(tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid may also exhibit favorable pharmacokinetic properties .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to 2-(tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-(Methylthio)spiro[3.3]heptane-2-carboxylic acid | 1482253-23-5 | Contains methylthio group instead of tert-butylsulfanyl | Moderate inhibition of Hedgehog pathway |
| Spiro[3.3]heptane-2-carboxylic acid | 20320775 | Lacks sulfur functionality; simpler structure | Low activity in cell-based assays |
| Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | 1041026-70-3 | Incorporates nitrogen atoms; different reactivity profile | High cytotoxicity against cancer cell lines |
This comparison highlights the unique biological properties conferred by the sulfur-containing substituent in 2-(tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid.
Q & A
Q. What are the common synthetic routes for 2-(tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid, and how are intermediates purified?
Methodological Answer: The synthesis typically involves functionalizing the spiro[3.3]heptane core with tert-butylsulfanyl and carboxylic acid groups. Key steps include:
- Ester Hydrolysis : Derivatives like 6-(ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid (CAS 28114-90-1) are hydrolyzed under acidic or basic conditions to yield the carboxylic acid .
- Protection/Deprotection Strategies : Boc (tert-butoxycarbonyl) groups are used to protect amines during synthesis, as seen in spirocyclic analogs. For example, TFA-mediated deprotection of Boc-protected intermediates yields free amines .
- Purification : Flash column chromatography (e.g., ethyl acetate in petroleum ether gradients) is standard for isolating intermediates, achieving >87% yields in analogous syntheses .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester Hydrolysis | 6M HCl, DCM extraction | 92% | |
| Boc Deprotection | TFA in DCM, 24h stirring | 78-87% | |
| Purification | Flash chromatography (EA:PE, 0–50%) | >85% |
Q. How is the purity and identity of this compound validated in academic settings?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) is critical. For example, spiro[3.3]heptane-2-carboxylic acid shows distinct peaks at δ 11.98 (carboxylic proton) and δ 1.70–2.85 (spirocyclic protons) .
- HPLC/MS : High-resolution mass spectrometry confirms molecular weight (e.g., 169.22 g/mol for analogs) .
- Melting Point/Polarimetry : Used for stereoisomer verification, though data gaps exist for this specific compound .
Advanced Research Questions
Q. How can researchers optimize the introduction of tert-butylsulfanyl groups without side reactions?
Methodological Answer:
- Thiol-Epoxide Ring-Opening : Analogous methods for spirocyclic sulfides involve reacting epoxide intermediates with tert-butylthiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Controlled Reaction Temperatures : Heating at 50–60°C minimizes disulfide byproduct formation .
- Protection of Carboxylic Acid : Temporary esterification (e.g., methyl or ethyl esters) prevents unwanted acid-thiol interactions during functionalization .
Q. Table 2: Challenges and Mitigation Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Disulfide Byproducts | Use inert atmosphere (N₂), low temps | |
| Acid-Sensitive Intermediates | Boc protection or esterification |
Q. How should contradictory NMR data for spirocyclic compounds be resolved?
Methodological Answer: Contradictions often arise from:
- Conformational Isomerism : Spiro cores adopt multiple conformers. Variable-temperature NMR (e.g., −40°C to 25°C) can coalesce split peaks .
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals; compare with computed spectra (e.g., PubChem data) .
- Stereochemical Assignments : Use NOESY or COSY to confirm spatial arrangements of substituents .
Q. What strategies are recommended for improving the aqueous solubility of this hydrophobic spirocyclic compound?
Methodological Answer:
- Salt Formation : React with sodium/potassium hydroxide to generate carboxylate salts .
- Covalent Modifications : Introduce polar groups (e.g., hydroxylamines) via post-synthetic functionalization .
- Co-Solvent Systems : Use DMSO-water or ethanol-water gradients (≤20% organic phase) for in vitro assays .
Q. How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Predict pKa (e.g., spiro[3.3]heptane-2-carboxylic acid has a computed pKa ~4.2) and nucleophilic sites .
- Molecular Dynamics : Simulate spiro core flexibility to optimize docking in enzyme-binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
